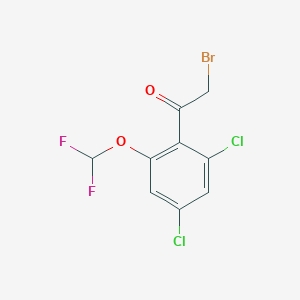
2',4'-Dichloro-6'-(difluoromethoxy)phenacyl bromide
Descripción general
Descripción
2',4'-Dichloro-6'-(difluoromethoxy)phenacyl bromide is a useful research compound. Its molecular formula is C9H5BrCl2F2O2 and its molecular weight is 333.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2',4'-Dichloro-6'-(difluoromethoxy)phenacyl bromide is a halogenated phenacyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial properties, and anticancer effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 333.94 g/mol. The presence of multiple halogen atoms and a difluoromethoxy group enhances its reactivity and potential pharmacological properties. The compound can form covalent bonds with biological molecules, which is crucial for its biological activity.
The mechanism by which this compound exerts its effects involves the formation of covalent bonds with target biomolecules. The bromide group serves as a leaving group, allowing the compound to react with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, depending on the specific target and context .
Antimicrobial Activity
Phenacyl derivatives are often noted for their antimicrobial properties. The introduction of halogen atoms typically enhances these effects by increasing the compound's reactivity towards microbial targets. Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Data
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | MIC ≤ 32 µg/mL |
| Similar Phenacyl Derivatives | Escherichia coli | MIC ≤ 16 µg/mL |
The biological activity may be attributed to interactions with key biomolecules in microbial cells, leading to the inhibition of essential enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair in bacteria .
Anticancer Properties
Research has shown that phenacyl derivatives, including this compound, can inhibit cancer cell proliferation. Studies indicate that compounds with similar structures can exhibit significant anticancer activity by disrupting cellular processes involved in tumor growth.
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of phenacyl derivatives, it was found that:
- Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549).
- Results : The compound demonstrated IC50 values indicating effective inhibition of cell growth at concentrations ranging from 10 to 50 µM.
These findings suggest that this compound may serve as a promising candidate for further development in anticancer therapies .
Propiedades
IUPAC Name |
2-bromo-1-[2,4-dichloro-6-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2F2O2/c10-3-6(15)8-5(12)1-4(11)2-7(8)16-9(13)14/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLITDVMWVVLFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)C(=O)CBr)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















